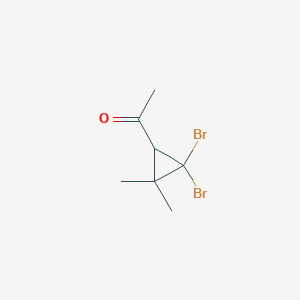
1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one is an organic compound characterized by a cyclopropyl ring substituted with two bromine atoms and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethan-1-one typically involves the dibromocyclopropanation of suitable precursors. One common method is the reaction of an alkene with dibromocarbene, generated in situ from bromoform and a strong base such as sodium hydroxide under phase-transfer conditions . This reaction is often carried out in a two-phase system with vigorous stirring to ensure efficient mixing and high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as improved reaction control, higher yields, and scalability . The use of flow reactors allows for precise control over reaction parameters, leading to more consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Corresponding substituted cyclopropyl derivatives.
Reduction: 1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethanol.
Oxidation: 1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethanoic acid.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethan-1-one involves its interaction with molecular targets through its reactive bromine atoms and ketone group. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromoethane: A simpler dibromo compound used in organic synthesis and as a fumigant.
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one: A similar compound with chlorine atoms instead of bromine, used in similar applications.
Uniqueness: 1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one is unique due to its specific substitution pattern and the presence of both bromine atoms and a ketone group
Eigenschaften
CAS-Nummer |
52100-90-0 |
|---|---|
Molekularformel |
C7H10Br2O |
Molekulargewicht |
269.96 g/mol |
IUPAC-Name |
1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethanone |
InChI |
InChI=1S/C7H10Br2O/c1-4(10)5-6(2,3)7(5,8)9/h5H,1-3H3 |
InChI-Schlüssel |
SFPLGWCIVIHOQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1C(C1(Br)Br)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
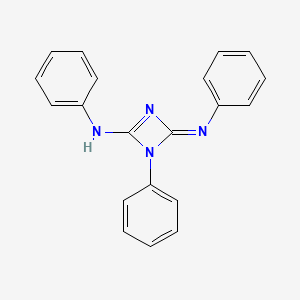

![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
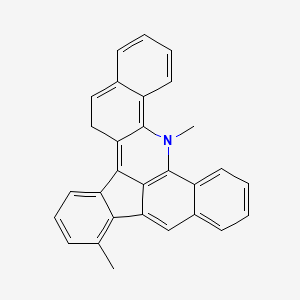
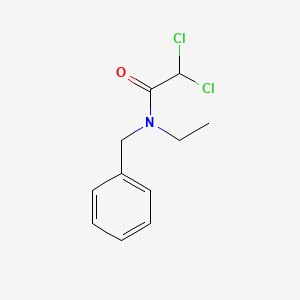
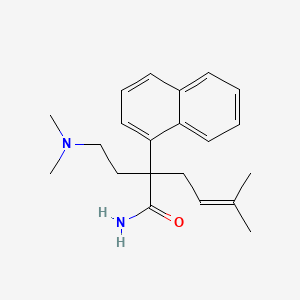
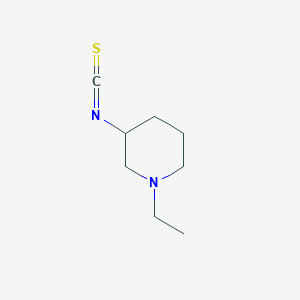

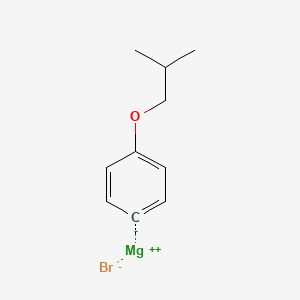
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
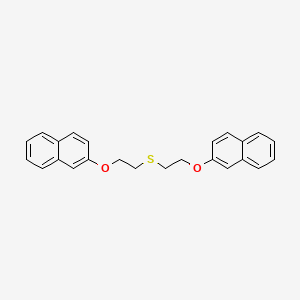
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
